molecular formula C8H8ClFN2O B7595864 (4-Chloro-2-fluorophenyl)methylurea

(4-Chloro-2-fluorophenyl)methylurea

Cat. No. B7595864
M. Wt: 202.61 g/mol
InChI Key: LUJBYOIQNWQHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-fluorophenyl)methylurea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluorophenyl)methylurea is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of tubulin, which is essential for cell division and proliferation. It has also been found to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungi and viruses. In vivo studies have demonstrated its herbicidal and insecticidal activities. However, its effects on human health and the environment are not fully understood, and further research is needed to assess its safety and toxicity.

Advantages and Limitations for Lab Experiments

(4-Chloro-2-fluorophenyl)methylurea has several advantages and limitations for lab experiments. Its potent biological activities make it an attractive candidate for drug discovery and development. Its relatively simple synthesis method and availability make it easily accessible for research purposes. However, its toxicity and hazardous nature pose significant challenges for its handling and storage, which require specialized equipment and facilities.

Future Directions

There are several future directions for the study of (4-Chloro-2-fluorophenyl)methylurea. One area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and fungal infections. Additionally, the study of its mechanism of action and its effects on human health and the environment is essential for its safe and effective use in various fields.

Synthesis Methods

(4-Chloro-2-fluorophenyl)methylurea can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with methyl isocyanate, and the reaction of 4-chloro-2-fluorobenzylamine with urea. The former method involves the use of toxic and hazardous chemicals, such as phosgene and methyl isocyanate, which pose a significant risk to human health and the environment. The latter method is a more environmentally friendly and safer approach.

Scientific Research Applications

(4-Chloro-2-fluorophenyl)methylurea has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. In the pharmaceutical industry, it has been found to exhibit potent anticancer, antifungal, and antiviral activities. In the agrochemical industry, it has been shown to possess herbicidal and insecticidal activities. In the material sciences, it has been used as a building block for the synthesis of various functional materials, such as polymers and coordination compounds.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBYOIQNWQHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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